molecular formula C11H8BrFN2O2 B2882631 1-(4-bromo-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1189749-52-7

1-(4-bromo-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2882631
CAS No.: 1189749-52-7
M. Wt: 299.099
InChI Key: VWXRGCGCOCJEQK-UHFFFAOYSA-N
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Description

1-(4-bromo-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, a methyl group on the pyrazole ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromo-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination and Fluorination: The starting material, a phenyl derivative, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring.

    Pyrazole Formation: The brominated and fluorinated phenyl derivative is then reacted with hydrazine and an appropriate aldehyde or ketone to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction efficiency are often employed.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromo-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-(4-bromo-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-bromo-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-bromo-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both electron-withdrawing (bromine and fluorine) and electron-donating (methyl) groups, along with the pyrazole and carboxylic acid functionalities, makes it a versatile compound for various applications .

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-5-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN2O2/c1-6-8(11(16)17)5-14-15(6)10-3-2-7(12)4-9(10)13/h2-5H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXRGCGCOCJEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=C(C=C(C=C2)Br)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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